Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
Descripción general
Descripción
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is a flavanone glycoside isolated from Glycyrrhizia inflate . It has antioxidant properties by inducing glutathione (GSH) biosynthesis via the inhibition of cytokines and protects lung epithelial cells against cigarette smoke-mediated oxidative stress .
Chemical Reactions Analysis
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been studied for its antioxidant properties. It is known to induce glutathione (GSH) biosynthesis via the inhibition of cytokines .Physical And Chemical Properties Analysis
The physical and chemical properties of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside include a molecular weight of 550.51, a boiling point of 889.4±65.0 °C (Predicted), and a density of 1.591 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis of Apigenin Glucosides: The enzymatic synthesis of apigenin glucosides, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was achieved using glucosyltransferase from Bacillus licheniformis. This process enhanced water solubility and biological activities of apigenin glucosides (Gurung, Kim, Oh & Sohng, 2013).
Purification Techniques and Properties
- Purification of Apigenin Glucosides: An apiosyltransferase was identified to catalyze the transfer of apiosyl moieties to glucosylflavones, a process relevant to the purification of compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Ortmann, Sutter & Grisebach, 1972).
Potential Therapeutic Applications
- Granulocytic Differentiation in Leukemia Cells: Apigenin 7-glucoside, related to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was studied for its role in inducing granulocytic differentiation in human promyelocytic leukemia cells, highlighting a potential therapeutic application in cancer treatment (Nakazaki, Tsolmon, Han & Isoda, 2013).
Extraction and Structural Analysis
- Extraction and Purification from Natural Sources: Techniques for the extraction and purification of flavonoids like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from Glycyrrhiza were explored, enhancing understanding of their structural properties (Wang et al., 2014).
- Structural Elucidation of Flavonoid Glycosides: The structure of similar flavanone glycosides from Glycyrrhiza uralensis was elucidated, aiding in the understanding of compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Nakanishi, Inada, Kambayashi & Yoneda, 1985).
Biological and Pharmacological Studies
- Antibacterial Activity of Flavonoids: Studies on the antibacterial activity of flavonoids, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, provide insights into their potential medicinal applications (Rigano et al., 2007).
Applications in Quality Control and Bioactivity
- Quality Control in Traditional Medicine: The evaluation of active constituents in traditional Chinese medicine, including apigenin derivatives, offers insights into quality control methods relevant to compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Han et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABDZDFSMGRQX-DWMQJYMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.